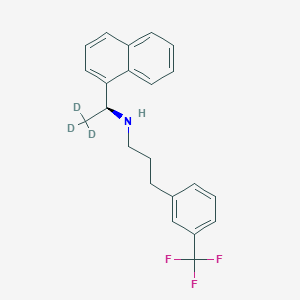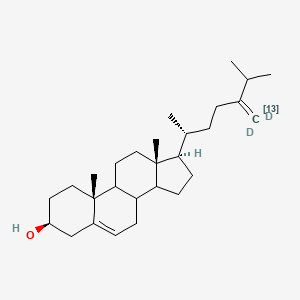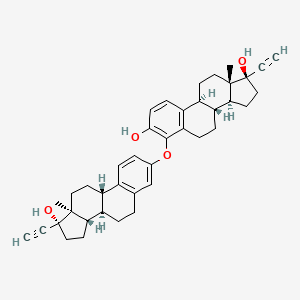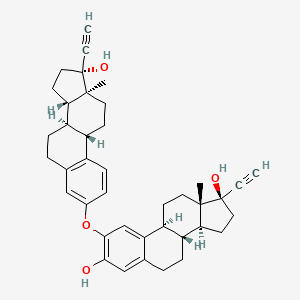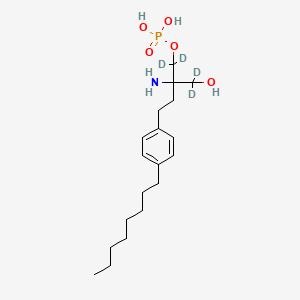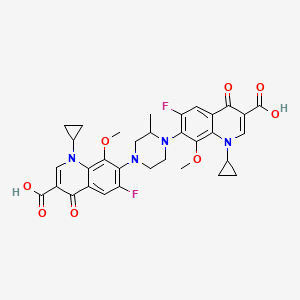
Olopatadine-d6 HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CAS Number: 140462-76-6 (unlabeled)
科学的研究の応用
Olopatadine HCl in Allergic Conjunctivitis Management
Olopatadine HCl is utilized in the management of allergic conjunctivitis. A novel approach involves using polyvinyl pyrrolidone (PVP) coated olopatadine-ethyl cellulose microparticles in a doughnut contact lens for sustained ocular delivery. This method shows sustained release of olopatadine HCl and PVP, enhancing retention time and comfort compared to eye drop solutions, without significantly altering the optical and swelling properties of the contact lens (Xue, Zhang, Lei, & Dang, 2020).
Antihistamine Effects of Olopatadine
Olopatadine hydrochloride exhibits rapid antihistamine effects on histamine-induced skin responses. It significantly inhibits histamine-induced flare and wheal responses as early as 60 minutes after oral administration, suggesting its potency as an antihistamine (Morita, Koga, Moroi, Urabe, & Furue, 2002).
Olopatadine's Antiallergic Properties
Olopatadine is a selective histamine H1 receptor antagonist with inhibitory effects on inflammatory mediators like leukotriene and thromboxane. It demonstrates significant preclinical and clinical efficacy in alleviating symptoms of allergic diseases, making it a safe and effective antiallergic drug (Ohmori et al., 2004).
Skin Barrier Function Improvement
Olopatadine ameliorates chronic inflammatory dermatitis and improves impaired skin barrier functions. It significantly decreases inflammation and scratching by inhibiting cytokine production and repairing skin barrier function, suggesting its utility in dermatological conditions (Tamura, Matsubara, Amano, & Chida, 2008).
Impact on Mast Cell Degranulation and Cytokine Expression
Olopatadine inhibits the expression of cytokines in mast cells and reduces the induction of IL-4 expression in vivo and in vitro. It demonstrates the ability to inhibit Ca(2+) influx and mast cell degranulation, indicating its potential in managing allergic reactions (Matsubara, Masaki, Ohmori, Karasawa, & Hasegawa, 2004).
Ophthalmic Applications
Olopatadine hydrochloride, as an ophthalmic antiallergic agent, is effective in treating allergic conjunctivitis. It demonstrates both antihistamine and mast cell stabilizing activity, providing rapid and prolonged ocular antiallergic action (Abelson & Spitalny, 1998).
Cardiac Safety Profile
Olopatadine shows a favorable cardiac safety profile, with little potential for QT prolongation, even when used in combination with CYP3A4-inhibiting drugs. This aspect is crucial for its safety in clinical use (Iwamoto et al., 2001).
Inhibition of Proinflammatory Mediators
Olopatadine inhibits the release of proinflammatory mediators from human conjunctival mast cells and demonstrates high affinity for the H1 receptor, indicating its effectiveness in ocular allergic diseases (Sharif et al., 1996).
特性
製品名 |
Olopatadine-d6 HCl |
|---|---|
分子式 |
C21H17D6NO3.HCl |
分子量 |
379.91 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



